Lithium;6-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
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Overview
Description
Lithium;6-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a complex organic compound that belongs to the class of triazolopyridines
Mechanism of Action
- Lithium ions (Li⁺) are known to modulate various cellular processes, including neurotransmission, gene expression, and intracellular signaling pathways. One intriguing mechanism by which lithium may influence G-protein function is by modulating the post-translational modification of ADP-ribosylation of G-proteins catalyzed by endogenous enzymes .
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;6-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid with lithium hydroxide in an organic solvent such as methanol or ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, continuous flow reactors can be used to maintain precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can help in optimizing the reaction parameters and reducing the overall production costs.
Chemical Reactions Analysis
Types of Reactions
Lithium;6-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the lithium ion can be replaced by other cations.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aqueous solutions of various salts for ion exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Lithium;6-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability or electrical conductivity.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
- 6-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide
Uniqueness
Lithium;6-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is unique due to the presence of the lithium ion, which can impart specific properties such as enhanced solubility or reactivity. This makes it particularly valuable in applications where these properties are desired.
Properties
IUPAC Name |
lithium;6-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.Li/c1-5-2-3-6-9-10-7(8(12)13)11(6)4-5;/h5H,2-4H2,1H3,(H,12,13);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYAWOXZBNHVEM-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1CCC2=NN=C(N2C1)C(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10LiN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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